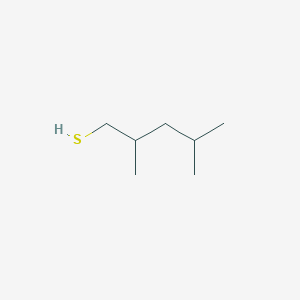
2,4-Dimethylpentane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylpentane-1-thiol is an organic compound with the molecular formula C7H16S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. Thiols are known for their strong and often unpleasant odors. This compound is a derivative of 2,4-dimethylpentane, where one of the hydrogen atoms is replaced by a thiol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpentane-1-thiol can be achieved through several methods:
Alkylation of Isobutane by Propylene: This method involves the alkylation of isobutane with propylene in the presence of an acid catalyst.
Hydrothiolation Reaction: This involves the addition of hydrogen sulfide (H2S) to 2,4-dimethylpentene under specific conditions to introduce the thiol group.
Industrial Production Methods
Industrial production of this compound typically involves the alkylation process mentioned above. This method is favored due to its efficiency and the availability of raw materials.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethylpentane-1-thiol undergoes several types of chemical reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiol group can be reduced to form hydrocarbons.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Nucleophiles: Halides or other nucleophiles can be used for substitution reactions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Hydrocarbons: Formed from the reduction of the thiol group.
Substituted Thiols: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylpentane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2,4-Dimethylpentane-1-thiol involves its thiol group, which can form strong bonds with metals and other electrophiles. This allows it to act as a nucleophile in various chemical reactions. The thiol group can also undergo oxidation and reduction reactions, making it a versatile compound in both biological and chemical contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpentane-1-thiol: Similar structure but with one less methyl group.
3,3-Dimethylpentane-1-thiol: Similar structure but with different positioning of methyl groups.
2,4-Dimethylhexane-1-thiol: Similar structure but with an additional carbon atom.
Uniqueness
2,4-Dimethylpentane-1-thiol is unique due to its specific arrangement of methyl groups and the presence of a thiol group. This unique structure gives it distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H16S |
|---|---|
Molekulargewicht |
132.27 g/mol |
IUPAC-Name |
2,4-dimethylpentane-1-thiol |
InChI |
InChI=1S/C7H16S/c1-6(2)4-7(3)5-8/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
RVALCVRBKDPIDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


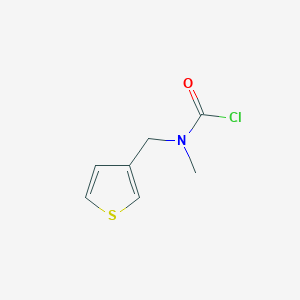
![6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13325154.png)
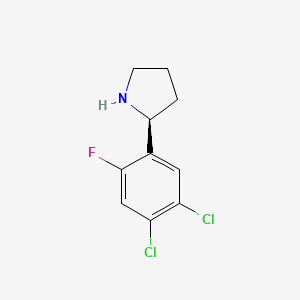
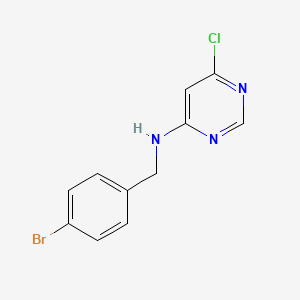
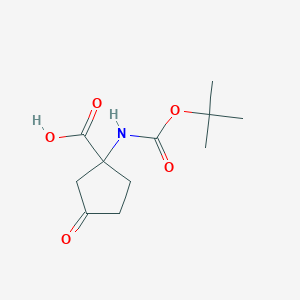
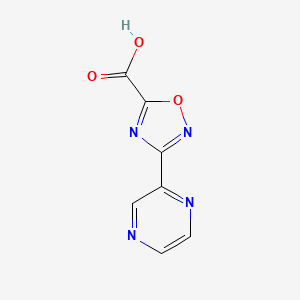
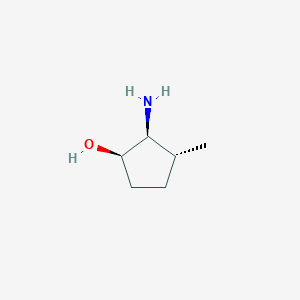

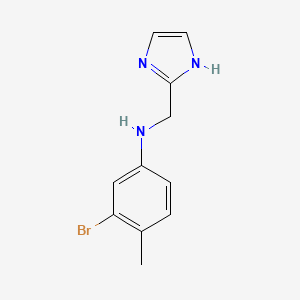
![2,6-Diazaspiro[3.4]octan-8-one](/img/structure/B13325201.png)
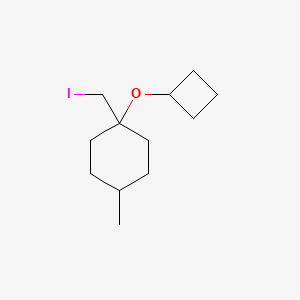
![1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13325207.png)
![3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane](/img/structure/B13325209.png)
![[2-(4-Acetylamino-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinolin-1-yl]-acetic acid](/img/structure/B13325212.png)
